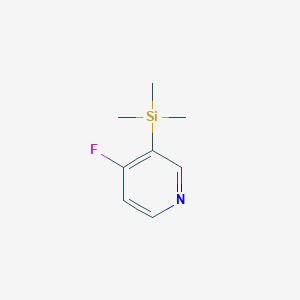

4-Fluoro-3-(trimethylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoropyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKISDMCLMVCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554982 | |

| Record name | 4-Fluoro-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116922-61-3 | |

| Record name | 4-Fluoro-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Trimethylsilyl Pyridine

Direct Synthesis Approaches

Direct synthesis approaches involve the modification of an existing pyridine (B92270) or substituted pyridine core to install the required fluoro and trimethylsilyl (B98337) groups at the C4 and C3 positions, respectively.

Fluorination Strategies for 3-(trimethylsilyl)pyridine (B92606) Precursors

One logical pathway to the target molecule is the direct fluorination of a 3-(trimethylsilyl)pyridine precursor. This strategy hinges on the regioselective installation of a fluorine atom onto the pyridine ring. Electrophilic fluorination is the most common method for such transformations. wikipedia.org Reagents containing a weak nitrogen-fluorine (N-F) bond are typically employed, as they provide a source of "electrophilic" fluorine that can react with electron-rich nucleophiles. wikipedia.org

The reaction would involve treating 3-(trimethylsilyl)pyridine with an electrophilic fluorinating agent. The regiochemical outcome is governed by the electronic and steric influences of both the ring nitrogen and the trimethylsilyl group. While direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, it can be achieved with potent reagents. researchgate.net The choice of reagent is critical for achieving high yield and selectivity. evitachem.com

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Characteristics |

|---|---|---|

| Selectfluor® (F-TEDA-BF₄) | F-TEDA-BF₄ | A cationic, highly effective, and versatile N-F reagent used widely in electrophilic fluorination. mdpi.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | A neutral N-F reagent, effective for fluorinating a variety of nucleophiles, including enolates and carbanions. wikipedia.orgnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent known for reacting with organometallic compounds. wikipedia.org |

The synthesis would proceed by activating a C-H bond at the 4-position of the 3-(trimethylsilyl)pyridine for substitution with fluorine.

Introduction of Trimethylsilyl Group onto Fluoropyridine Scaffolds

An alternative and often more controllable approach involves starting with a 4-fluoropyridine (B1266222) scaffold and introducing the trimethylsilyl group at the C3 position. The trimethylsilyl group, often abbreviated as TMS, is a functional group consisting of three methyl groups bonded to a silicon atom. wikipedia.org This method relies on creating a nucleophilic center at the C3 position of the 4-fluoropyridine ring, which can then react with an electrophilic silicon source.

This is typically achieved through a metalation reaction, such as a directed ortho metalation (DoM) or a halogen-metal exchange. Given the presence of the fluorine atom, a directed deprotonation at the adjacent C3 position is feasible using a strong, non-nucleophilic base. The resulting organometallic intermediate, typically an organolithium or organomagnesium species, is then quenched with an electrophilic silylating agent like trimethylsilyl chloride (TMSCl). evitachem.com The use of specialized bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can facilitate highly regioselective deprotonation of substituted pyridines. researchgate.net

Table 2: General Scheme for Silylation of 4-Fluoropyridine

| Step | Description | Reagents |

|---|---|---|

| 1. Metalation | Regioselective deprotonation at the C3 position of 4-fluoropyridine. | Strong base (e.g., LDA, n-BuLi, TMPMgCl·LiCl) |

| 2. Silylation | Quenching of the organometallic intermediate with an electrophilic silicon source. | Trimethylsilyl chloride (TMSCl) |

This strategy offers good regiochemical control, as the fluorine atom effectively directs the metalation to the adjacent position.

Sequential Functionalization from Pyridine Derivatives

More complex, multi-step sequences starting from simpler pyridine derivatives can also be employed to construct 4-fluoro-3-(trimethylsilyl)pyridine. These routes offer flexibility but require careful strategic planning to manage regioselectivity across several steps. One potential sequence could involve the functionalization of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor. nih.gov In a reported synthesis, this N-oxide was successfully fluorinated at the 3-position, followed by hydrogenation to reduce the nitro group and remove the N-oxide, yielding 3-fluoro-4-aminopyridine. nih.gov A similar strategy could be adapted, where a silyl (B83357) group is present or introduced during the sequence.

Another advanced strategy involves the generation of highly reactive pyridyne intermediates. For example, a suitably substituted pyridine could be converted into a 3,4-pyridyne, which then undergoes regioselective trapping with nucleophiles to install the desired functional groups. nih.gov Such methods provide access to highly decorated pyridine rings that might be inaccessible through other means. nih.gov

De Novo Synthesis Pathways

De novo synthesis involves constructing the pyridine ring itself from acyclic precursors that already contain, or facilitate the introduction of, the necessary fluorine and silyl moieties. researchgate.netchemrxiv.orgillinois.edu These methods are powerful for creating highly substituted pyridines. chemrxiv.org

Construction via Fluorinated Allylic Alcohol Rearrangements (e.g., Ireland-Claisen, Aza-Cope)

Sigmatropic rearrangements are powerful reactions in organic synthesis that can build molecular complexity rapidly. wikipedia.org

The Ireland-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester that proceeds through a silyl ketene (B1206846) acetal (B89532) intermediate. While there are no direct reports of this method for this compound, one could envision a pathway where a custom-designed, fluorinated allylic ester undergoes rearrangement. The resulting γ,δ-unsaturated carboxylic acid could then serve as a key intermediate for subsequent cyclization and aromatization steps to form the pyridine ring. A related double decarboxylative Claisen rearrangement has been used in the de novo synthesis of other substituted pyridines. rsc.orgresearchgate.net

The Aza-Cope rearrangement is the nitrogen-analogue of the Cope rearrangement, involving a researchgate.netresearchgate.net-sigmatropic shift in nitrogen-containing 1,5-dienes. wikipedia.orgnumberanalytics.com These reactions, particularly the cationic 2-aza-Cope variant, often proceed under milder conditions than their all-carbon counterparts. wikipedia.org A hypothetical de novo synthesis could involve an acyclic precursor containing a nitrogen atom, a silyl group, and a fluorine atom arranged appropriately to undergo an aza-Cope rearrangement. The reaction would form a dihydropyridine (B1217469) ring, which could then be oxidized to the final aromatic pyridine product. The aza-Cope/Mannich reaction cascade is a particularly powerful variant for creating complex nitrogen heterocycles. wikipedia.orgchem-station.com

Table 3: Conceptual Overview of Rearrangement-Based Syntheses

| Rearrangement | General Transformation | Hypothetical Application for Pyridine Synthesis |

|---|---|---|

| Ireland-Claisen | Allylic Ester → γ,δ-Unsaturated Carboxylic Acid | A fluorinated allylic ester rearranges to an acid, which is a precursor for cyclization into a pyridone and subsequent conversion. |

| Aza-Cope | Aza-1,5-diene → Rearranged Aza-1,5-diene | A custom acyclic precursor with appropriately placed fluoro and silyl groups rearranges to form a dihydropyridine skeleton, followed by oxidation. |

Cycloaddition and Annulation Reactions Incorporating Fluorine and Silyl Moieties

Cycloaddition reactions provide one of the most versatile and convergent strategies for constructing heterocyclic rings. researchgate.netnih.govbaranlab.org The most common approach for pyridines is a [4+2] cycloaddition, or Diels-Alder reaction, where a four-atom component (diene) reacts with a two-atom component (dienophile). rsc.orgacsgcipr.org

To synthesize this compound, this strategy would require a diene and dienophile that contain the necessary fluorine and silyl substituents. A particularly effective variant is the inverse-electron-demand Diels-Alder reaction. baranlab.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org For the target molecule, a plausible dienophile would be a trimethylsilyl-substituted alkyne or a related alkene. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding a stable molecule like dinitrogen (N₂) to yield the aromatic pyridine ring. rsc.orgacsgcipr.org

Table 4: Hypothetical [4+2] Cycloaddition for Pyridine Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate | Product |

|---|---|---|---|

| Fluorinated 1,2,4-triazine | Trimethylsilyl-alkyne | Bicyclic Adduct | This compound (after N₂ extrusion) |

This method allows for the direct and convergent assembly of the highly functionalized pyridine core. researchgate.netrsc.org

Advanced Synthetic Techniques and Catalysis

The synthesis of specifically substituted pyridines such as this compound demands sophisticated and precise chemical strategies. Modern organic synthesis has moved towards methods that offer high efficiency, selectivity, and functional group tolerance. Advanced techniques involving catalysis, such as photoredox and transition-metal-mediated reactions, alongside carefully designed chemo- and regioselective strategies, are pivotal in constructing these complex heterocyclic frameworks.

Photoredox-Catalyzed Functionalization in Related Pyridine Systems

Visible-light photoredox catalysis has become a powerful tool in organic chemistry for generating radical intermediates under mild conditions, enabling the direct and selective modification of pyridine rings. researchgate.net This approach often circumvents the need for harsh reagents and allows for late-stage functionalization, which is highly valuable in medicinal chemistry and materials science. researchgate.net

The core principle involves a photocatalyst that, upon absorbing visible light, initiates a single electron transfer (SET) process. researchgate.net In the context of pyridine chemistry, this can lead to the formation of pyridinyl radicals from pyridinium (B92312) ions. recercat.catacs.org These highly reactive intermediates can then couple with other radicals, enabling the formation of new carbon-carbon bonds. acs.org

A notable strategy involves the use of N-functionalized pyridinium salts, which can act as both radical precursors and pyridine surrogates. researchgate.net For instance, N-alkenoxypyridinium salts, upon photoreduction, can generate α-carbonyl radicals that add to unactivated alkenes. The resulting alkyl radical can then attack the pyridinium salt, achieving a difunctionalization of the alkene with both a keto and a pyridyl group. researchgate.net

Another approach harnesses the reactivity of pyridinyl radicals generated from the reduction of protonated pyridines. recercat.catacs.org A dithiophosphoric acid catalyst has been shown to perform three roles: protonating the pyridine, acting as a SET reductant upon photoexcitation to form the pyridinyl radical, and abstracting a hydrogen atom from an allylic C-H bond to generate an allylic radical. recercat.catacs.org These two radical species then couple with high regioselectivity, often favoring the C4 position of the pyridine ring. acs.org This method provides a distinct regiochemical outcome compared to classical Minisci reactions, which often yield mixtures of C2 and C4 products. recercat.cat

Key features of photoredox catalysis in pyridine functionalization include:

Mild Reaction Conditions: Reactions are often conducted at room temperature using visible light, which preserves sensitive functional groups. researchgate.net

High Selectivity: Modern photocatalytic methods can offer complementary regio- and chemoselectivity compared to traditional ionic pathways. researchgate.net

Radical-Mediated Pathways: The generation of radical intermediates allows for unique bond formations that are otherwise difficult to achieve. researchgate.netrecercat.cat

Transition Metal-Mediated Approaches (e.g., Suzuki Coupling for Pyridine Systems)

Transition metal catalysis is a cornerstone of modern synthesis, providing powerful methods for creating carbon-carbon and carbon-heteroatom bonds. For substituted pyridines, palladium- and nickel-catalyzed cross-coupling reactions are particularly significant.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the boronic acid or ester reagents. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or pseudohalide. organic-chemistry.org In pyridine systems, this allows for the introduction of aryl, heteroaryl, alkyl, or alkenyl groups. organic-chemistry.orgnih.gov For example, 2-arylpyridines can be synthesized by the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters using a Pd(dppf)Cl₂ catalyst. nih.govbohrium.com The reaction proceeds under relatively mild conditions and demonstrates the utility of activating groups other than traditional halides. nih.govclaremont.edu

Recent advancements have expanded the scope of Suzuki coupling to include the use of alkyl fluorides as coupling partners, which are typically challenging substrates due to the strength of the C-F bond. nih.gov Mechanistically distinct pathways using palladium or nickel catalysts can facilitate the cross-coupling of unactivated alkyl fluorides with aryl- and alkenylboronic acids. nih.gov This opens up possibilities for incorporating fluorinated alkyl chains into pyridine scaffolds.

Beyond cross-coupling, transition-metal-catalyzed C-H silylation is a highly attractive strategy for directly installing a trimethylsilyl group onto a pyridine ring. nih.gov This method avoids the need for pre-functionalized starting materials like a halogenated pyridine. Iridium or rhodium complexes are often employed to catalyze the dehydrogenative coupling of a C-H bond with a hydrosilane. The regioselectivity of this reaction can be controlled by directing groups or by the inherent electronic properties of the substituted pyridine. These silylation and borylation reactions are powerful tools for the synthesis and functionalization of complex molecules. nih.govberkeley.edu

Chemo- and Regioselective Synthesis Strategies

Controlling the position of substituents on the pyridine ring is a critical challenge in synthesis. Chemo- and regioselectivity ensure that reactions occur at the desired site when multiple reactive positions are present.

One powerful strategy for achieving regiocontrol in the synthesis of 3,4-disubstituted pyridines involves the use of 3,4-pyridyne intermediates . nih.govresearchgate.net Arynes are highly reactive species that can be generated in situ from precursors like pyridylsilyl triflates. nih.gov The regioselectivity of nucleophilic addition to the pyridyne can be controlled by strategically placing substituents on the ring that perturb the distortion of the triple bond. nih.govresearchgate.net For example, halide or sulfamate (B1201201) groups can direct incoming nucleophiles or cycloaddition partners to a specific position. nih.gov Following the trapping of the pyridyne, these directing groups can be removed or used as handles for further functionalization via cross-coupling reactions. nih.govproquest.com This methodology provides a highly controlled route to di- and trisubstituted pyridines that are otherwise difficult to access. nih.gov

Another approach involves the regioselective difunctionalization of pyridines through a sequence of lithiation, transmetalation, and electrophilic quenching. nih.govrsc.org For instance, a 3-chloropyridine (B48278) derivative can be selectively lithiated at the 4-position. Subsequent treatment with a Grignard reagent can lead to the formation of a 3,4-pyridyne intermediate upon heating. The Grignard reagent then adds regioselectively to the 4-position, generating a 3-pyridylmagnesium species that can be trapped with an electrophile (such as a silyl chloride) to furnish a 2,3,4-trisubstituted pyridine. nih.gov

Nucleophilic aromatic substitution (SNAr) also offers a pathway to regioselectively introduce substituents. The success of SNAr depends on the presence of electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate, demonstrating the utility of a nitropyridine pathway for regioselective substitution. nih.gov

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Trimethylsilyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The electron-deficient nature of the pyridine (B92270) ring, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6), facilitates attack by nucleophiles. In typical 2,4-dihalopyridines, substitution occurs preferentially, and often exclusively, at the C-4 position. acs.orgnih.gov However, the presence of a trimethylsilyl (B98337) group at the C-3 position dramatically alters this regiochemical outcome.

Regioselectivity Influenced by the Trimethylsilyl Group (e.g., C-4 vs. C-2/C-6 Displacement)

The most significant feature in the nucleophilic substitution of 4-fluoro-3-(trimethylsilyl)pyridine is the directing effect exerted by the bulky TMS group. While a 4-fluoropyridine (B1266222) would normally undergo nucleophilic attack at the C-4 position, the steric hindrance imposed by the adjacent TMS group at C-3 effectively shields the C-4 position from the approaching nucleophile. acs.org

This steric blocking reroutes the nucleophilic attack to the alternative activated positions, C-2 or C-6. Research has demonstrated that for 2,4-dihalopyridines and 2,4,6-trihalopyridines, the introduction of a bulky trialkylsilyl group at C-3 or C-5 forces the selective displacement of the halogen at the C-6 or C-2 position. acs.orgnih.gov For a substrate like 2,4-difluoro-5-(trimethylsilyl)pyridine (B14189349), reaction with a nucleophile like hydrazine (B178648) results in substitution exclusively at the C-2 position, which is remote from the silyl (B83357) group. acs.org This principle indicates that this compound would undergo nucleophilic substitution preferentially at the C-6 position, displacing a different leaving group if one were present, or potentially at C-2, while the fluorine at C-4 remains intact due to steric hindrance.

Scope of Nucleophiles and Reaction Conditions

The redirection of nucleophilic attack by the TMS group has been demonstrated with a variety of nucleophiles. The reaction conditions are typical for SNAr reactions, often involving heating in a polar aprotic solvent.

Key examples of nucleophiles and conditions include:

Hydrazine : Used as a primary nucleophile in studies to probe regioselectivity. The reaction of 2,4-difluoro-5-(trimethylsilyl)pyridine with hydrazine proceeds selectively at the C-2 position. acs.org

Alkoxy and Amino Groups : These are common nucleophiles for SNAr reactions on halopyridines. acs.org

Pyrazolate and Indazolate Salts : These heterocyclic anions have been used as nucleophiles in reactions with silyl-substituted halopyridines, often under milder conditions than other substitution reactions. researchgate.net

The general strategy involves the silyl-directed nucleophilic substitution followed by the removal of the TMS group to yield a substituted pyridine that would be otherwise difficult to access. researchgate.net

Electrophilic Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom's electronegativity makes the pyridine ring significantly less electron-rich and therefore less nucleophilic than benzene. organic-chemistry.org Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack. organic-chemistry.orgyoutube.com

When EAS reactions on pyridine do occur, they proceed primarily at the C-3 (meta) position. youtube.com In this compound, the directing effects of the existing substituents must be considered:

Fluorine (at C-4) : Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the cationic intermediate (arenium ion) via resonance. libretexts.orgopenstax.org A fluoro group at C-4 would therefore direct incoming electrophiles to the C-3 and C-5 positions.

Trimethylsilyl Group (at C-3) : The TMS group has a powerful ipso-directing effect. The C-Si bond is polarized towards carbon, and silicon can stabilize a positive charge on the adjacent carbon atom (the β-silicon effect), making the ipso-carbon (the one bearing the silyl group) a favorable site for electrophilic attack. organic-chemistry.org

Given these competing influences, predicting the outcome is complex. An electrophile could attack at C-5, directed by the fluorine atom. Alternatively, a powerful ipso-substitution could occur at C-3, displacing the TMS group. The specific reaction conditions and the nature of the electrophile would likely determine the major product.

Reactions Involving the Trimethylsilyl Moiety

The trimethylsilyl group is not merely a steric directing group; it is a versatile functional handle that can be cleaved or transformed.

Cleavage and Removal of the Trimethylsilyl Group

The C(sp²)–Si bond in this compound can be selectively cleaved, a reaction often referred to as protodesilylation if the TMS group is replaced by a proton. This step is frequently used sequentially after a nucleophilic substitution to yield the final target molecule without the silyl directing group. acs.org

Common reagents and conditions for this transformation are summarized in the table below.

| Reagent | Conditions | Type of Desilylation | Reference |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Typically used as a hydrate (B1144303) in a solvent like THF | Protodesilylation | acs.org |

| Hydrogen Fluoride (HF) | Often used in pyridine or with an amine base | Protodesilylation | |

| Iodine Monochloride (ICl) or Iodine | In a suitable solvent like CCl₄ or CH₂Cl₂ | Iododesilylation | acs.org |

| Strong Acids (e.g., H₂SO₄, TFA) | Heating in the presence of a strong acid | Protodesilylation |

This table is generated based on established methods for pyridylsilane cleavage.

Transformations as a Masked Proton or Carbanion Equivalent

The TMS group's most valuable synthetic utility lies in its ability to function as a "masked" reactive site.

Masked Proton: As described above, the facile cleavage of the TMS group to install a proton means it can serve as a temporary placeholder to block a reactive site while other transformations are carried out. The protodesilylation step unmasks the proton.

Masked Carbanion Equivalent: The TMS group can be used to generate a C-3 pyridyl nucleophile for carbon-carbon bond formation. This is achieved through palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.orgwikipedia.org In this process, the organosilane is activated by a fluoride source (e.g., TBAF) or a base, which forms a hypervalent silicon species. organic-chemistry.org This species then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new C-C bond at the position originally occupied by the TMS group. wikipedia.org

For instance, chloro-substituted pyridyltrimethylsilanes have been successfully coupled with aryl halides using a palladium catalyst and a fluoride activator, demonstrating the utility of the pyridyl-TMS moiety as a carbanion equivalent in the synthesis of biaryl compounds. nih.gov This reactivity allows this compound to serve as a precursor to 4-fluoro-3-arylpyridines and related structures.

Radical Reactions

The presence of the trimethylsilyl group also opens avenues for radical-based transformations, a field significantly advanced by the development of radical initiators and mediators.

Homolytic Cleavage and Radical Pathways

Radical reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.comyoutube.com The initiation step, which generates the initial radical species, typically requires energy input in the form of heat or UV light to induce homolytic cleavage of a weak bond. libretexts.orglumenlearning.com In the context of this compound, the C-Si bond is a potential site for homolytic cleavage under radical conditions, although the C-F bond is significantly stronger. nih.gov

Once a radical is formed, it can enter a series of propagation steps, which constitute the chain reaction. libretexts.orgyoutube.com These steps often involve a radical abstracting an atom from a stable molecule to generate a new radical, which continues the chain. lumenlearning.comyoutube.com For instance, a radical could potentially interact with the pyridine system, leading to various radical pathways. Termination occurs when two radical species combine, forming a stable, non-radical molecule. libretexts.orgmasterorganicchemistry.com

Application of Silyl Radical Reagents (e.g., Tris(trimethylsilyl)silane)

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, has emerged as a valuable reagent in radical chemistry, serving as an alternative to traditional tin hydrides. organic-chemistry.orgnih.gov TTMSS can act as a radical initiator and a hydrogen donor. researchgate.net Its primary application is in radical reductions, hydrosilylations, and consecutive radical reactions, which proceed under mild conditions with high yields and selectivity. nih.gov

In reactions involving a substrate like this compound, TTMSS could be employed to mediate radical processes. For example, if a radical is generated on the pyridine ring, TTMSS can act as a hydrogen atom donor to quench the radical, completing a reduction cycle. The resulting tris(trimethylsilyl)silyl radical can then participate in further propagation steps. nih.gov The rate constants for hydrogen abstraction by primary alkyl radicals from TTMSS in the presence of thiols have been studied, highlighting its efficiency as a hydrogen donor. nih.gov

Table 1: Comparison of Radical Reducing Agents

| Reagent | Key Features | Typical Applications |

|---|---|---|

| Tris(trimethylsilyl)silane (TTMSS) | Less toxic alternative to tin hydrides. organic-chemistry.org | Radical reductions, hydrosilylation, cyclizations. organic-chemistry.orgnih.govresearchgate.net |

| Tributyltin Hydride (Bu3SnH) | Highly efficient and well-established. | Dehalogenations, cyclizations, Giese reactions. |

| Thiols (RSH) | Can act as hydrogen donors in radical chains. nih.gov | Co-reagents in radical reactions, polarity reversal catalysis. |

Mechanistic Investigations and Kinetic Studies

Understanding the reaction mechanisms of this compound requires considering both nucleophilic substitution and radical pathways, as well as the electronic and steric influences of its substituents.

Elucidation of Reaction Pathways (e.g., Radical Chain Mechanisms, SNAr)

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like fluorine. uci.edu The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. masterorganicchemistry.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the high reactivity of fluoro-substituted pyridines in SNAr reactions. nih.govacs.org For this compound, nucleophilic attack would occur at C-4, displacing the fluoride. The reaction is facilitated by the electron-withdrawing effect of the ring nitrogen. uci.edu

Radical Chain Mechanisms: As discussed previously, under conditions that favor radical formation (e.g., heat, light, radical initiators), this compound could undergo reactions via a radical chain mechanism. libretexts.orgresearchgate.net This pathway would compete with ionic pathways like SNAr. The specific outcome would depend on the reaction conditions and the nature of the other reagents present. For example, the use of a silyl radical reagent like TTMSS would strongly favor a radical pathway. organic-chemistry.orgnih.gov

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is a finely tuned balance of electronic and steric effects.

Electronic Factors:

Fluorine: As the most electronegative element, fluorine strongly polarizes the C-F bond and activates the pyridine ring towards nucleophilic attack by withdrawing electron density. masterorganicchemistry.comwikipedia.org This makes the fluoride an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, especially at the ortho and para positions (C-2, C-4, C-6). uci.edu

Trimethylsilyl (TMS) Group: The TMS group can exert a σ-donating effect, which might slightly counteract the electron-withdrawing effects of the nitrogen and fluorine. More significantly, it is known to stabilize a positive charge on a β-carbon (the β-silicon effect), a factor that could become relevant if cationic intermediates were formed. capes.gov.br

Steric Factors:

The trimethylsilyl group is sterically bulky. capes.gov.br Its presence at the 3-position would create steric hindrance, potentially influencing the approach of nucleophiles or other reagents to the adjacent C-4 position. This steric shielding could affect the rate of SNAr reactions compared to an un-silylated analogue. capes.gov.br

Table 2: Influence of Substituents on Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Fluorine | 4 | Strong -I (Inductive) effect, activates ring for SNAr. masterorganicchemistry.com | Small | Excellent leaving group in SNAr. nih.govacs.org |

| Nitrogen | 1 | -I, -M (Mesomeric) effects, activates ring for SNAr. uci.edu | N/A | Directs nucleophilic attack to C-2, C-4, C-6. uci.edu |

| Trimethylsilyl | 3 | σ-donating, β-cation stabilizing. capes.gov.br | Large, bulky group. capes.gov.br | May hinder nucleophilic attack at C-4; potential role in radical pathways. |

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Functionalized Pyridine (B92270) Derivatives

The unique substitution pattern of 4-fluoro-3-(trimethylsilyl)pyridine makes it an ideal starting material for the synthesis of highly decorated pyridine rings, which are core components of numerous functional molecules. nih.govrsc.org

The generation of poly-substituted pyridines is a significant challenge in organic synthesis. researchgate.net this compound offers a strategic entry point to such systems. The trimethylsilyl (B98337) group can be readily substituted through ipso-substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, the TMS group can be replaced with halogens, such as iodine, which can then participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. This sequential functionalization provides a controlled, step-wise approach to building molecular complexity around the pyridine core. nih.govacs.org Furthermore, the fluorine atom can be displaced by nucleophiles under specific conditions, adding another layer of synthetic versatility. nih.govnih.gov This step-wise functionalization allows for the regioselective introduction of multiple different substituents, a key advantage in the synthesis of complex target molecules.

The term "orthogonal functionalization" refers to the selective reaction of one functional group in the presence of another. The fluorine and trimethylsilyl groups on the pyridine ring exhibit distinct reactivities, enabling such selective transformations. The C-Si bond can be cleaved under conditions that leave the C-F bond intact, and vice versa. For example, the TMS group can be removed or substituted using fluoride (B91410) ions or electrophilic reagents without affecting the fluoro-substituent. sigmaaldrich.com Conversely, the fluorine atom can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, a reaction that is significantly faster for fluoropyridines compared to their chloro- or bromo-analogs, often leaving the TMS group untouched under carefully controlled conditions. nih.gov This orthogonality is crucial for synthetic efficiency, as it minimizes the need for protecting groups and allows for a more direct and convergent synthesis of the desired poly-substituted pyridine.

Role in the Synthesis of Bioactive Molecules and Drug Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. rsc.org Fluorinated organic molecules also play a critical role in pharmaceuticals due to their enhanced metabolic stability, binding affinity, and bioavailability. nih.gov The combination of these features in this compound makes it a highly attractive precursor for drug discovery and development. unimi.itnih.govresearchgate.net

The ability to selectively functionalize this compound makes it a valuable precursor for key pharmaceutical intermediates. bldpharm.comlabcompare.comsigmaaldrich.com By sequentially replacing the TMS group and then potentially the fluorine atom, or by modifying other positions on the ring through directed metallation, a diverse library of substituted pyridines can be generated. These intermediates can then be elaborated into more complex drug candidates. For example, the introduction of aryl or heteroaryl groups through Suzuki coupling at the 3-position, followed by nucleophilic substitution at the 4-position, can generate scaffolds found in various kinase inhibitors or central nervous system agents. acs.orgnih.gov

The following table showcases examples of functional groups that can be introduced, highlighting the versatility of this building block.

| Position | Functional Group Introduced | Reaction Type | Potential Application |

| 3 | Aryl, Heteroaryl | Suzuki Coupling | Kinase Inhibitors |

| 3 | Alkynyl | Sonogashira Coupling | Alzheimer's Disease Therapeutics |

| 4 | Amino, Alkoxy, Thiol | Nucleophilic Aromatic Substitution | Various Bioactive Scaffolds |

| 3 | Iodo, Bromo | Halodesilylation | Further Cross-Coupling Reactions |

This table is illustrative of the potential transformations based on the known reactivity of the functional groups.

The pyridine nucleus is a cornerstone of many medically relevant heterocyclic systems. rsc.org this compound can be used to construct more complex heterocyclic frameworks. For instance, annulation reactions, where a new ring is fused onto the existing pyridine core, can be facilitated by the functional handles present. A substituent introduced at the 3-position can react with a group at the 2-position (introduced via directed lithiation) to form a fused bicyclic system, a common motif in many natural products and pharmaceuticals. The presence of the fluorine atom can influence the electronic properties and ultimately the biological activity of the final heterocyclic compound. nih.gov

Applications in Agrochemical Synthesis

Similar to pharmaceuticals, the agrochemical industry relies heavily on fluorinated and heterocyclic compounds to develop effective and selective pesticides and herbicides. nih.govresearchgate.net The unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability, are highly desirable in agrochemical design. The synthetic flexibility of this compound allows for the creation of novel pyridine-based structures for screening as potential agrochemicals. The ability to generate a wide range of derivatives from a single, versatile starting material is a significant advantage in the high-throughput screening processes common in agrochemical research. While specific examples in commercial agrochemicals may be proprietary, the fundamental reactivity of this compound makes it a prime candidate for the synthesis of next-generation crop protection agents. nih.gov

Derivatization Methodologies for Analytical and Synthetic Purposes

Trimethylsilyl Derivatization for Enhanced Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds. phenomenex.com However, many organic molecules, particularly those containing polar functional groups with active hydrogens (e.g., -OH, -NH, -COOH), are not sufficiently volatile or thermally stable for direct GC analysis. phenomenex.comnih.govobrnutafaza.hr Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile counterparts suitable for GC. nih.govobrnutafaza.hr

The process typically involves reacting the analyte with a silylating reagent. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 1-(Trimethylsilyl)imidazole (TMSI). phenomenex.comnih.gov These reactions are often facilitated by using a catalyst and an appropriate solvent. phenomenex.com Pyridine is frequently used as both a solvent and a basic catalyst, which helps to speed up the reaction, especially for sterically hindered functional groups. nih.govcaltech.edusigmaaldrich.com For instance, the combination of TMSI and pyridine is effective for derivatizing hindered hydroxyl groups in steroids and sugars. sigmaaldrich.comfuture4200.com The presence of the pyridine ring within the this compound molecule itself could influence such derivatization reactions if other functional groups were present on the molecule.

The choice of silylating reagent depends on the specific functional groups present in the analyte and the desired reactivity.

Common Reagents for Trimethylsilyl Derivatization in GC Analysis

| Reagent Abbreviation | Full Chemical Name | Primary Applications & Characteristics | Reference |

|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A versatile and widely used reagent. Reacts with alcohols, phenols, carboxylic acids, amines, and amides. Its byproducts are volatile. | nih.govcaltech.edu |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-acetamides, producing sharp peaks for even trace materials. Used for a wide range of compounds. | nih.govobrnutafaza.hr |

| TMSI | 1-(Trimethylsilyl)imidazole | A strong TMS donor that is highly selective for hydroxyl and carboxyl groups. It typically does not react with non-acidic amines or amides. | phenomenex.comobrnutafaza.hr |

| TMSCl | Trimethylsilyl chloride | Generally used as a catalyst in combination with other silylating reagents (e.g., BSTFA or HMDS) to increase their reactivity, especially for hindered groups. | phenomenex.comgelest.com |

| HMDS | Hexamethyldisilazane | A weaker TMS donor, often used with TMSCl as a catalyst for derivatizing carbohydrates and alcohols. | gelest.comgcms.cz |

Functional Group Protection Strategies Using Trimethylsilyl Groups

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This "blocking" is achieved using a protecting group. tcichemicals.com The trimethylsilyl (TMS) group is a widely employed protecting group, particularly for hydroxyls, but also for amines, thiols, and carboxylic acids. tcichemicals.comwikipedia.org

The TMS group is introduced by reacting the functional group with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534) or pyridine. gelest.comwikipedia.org The resulting silyl (B83357) ether or other TMS-protected derivative is generally stable to a variety of reaction conditions, including many non-acidic and non-nucleophilic reagents. tcichemicals.com The large molecular volume of the TMS group can also provide steric hindrance, which can be used to control the stereochemistry of subsequent reactions. wikipedia.org

A key advantage of TMS as a protecting group is the ease and selectivity of its removal (deprotection). TMS ethers can be readily cleaved to regenerate the original hydroxyl group under mild acidic conditions or, most commonly, by treatment with a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.comwikipedia.org The high affinity of silicon for fluorine drives this reaction. The ability to selectively deprotect one type of silyl ether in the presence of another (e.g., a TMS ether in the presence of a more robust TBDMS ether) is a cornerstone of modern synthetic strategy. gelest.com In some contexts, the TMS group can function as both a protecting and a leaving group, facilitating nucleophilic substitution reactions. nih.gov

Summary of Trimethylsilyl (TMS) Group Protection Strategies

| Step | Common Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Protection (Silylation) | Trimethylsilyl chloride (TMSCl) with a base (e.g., pyridine, triethylamine) in a solvent like dichloromethane. | To convert a reactive functional group (e.g., -OH) into a stable silyl ether, preventing it from reacting in subsequent steps. | gelest.comwikipedia.org |

| Deprotection (Desilylation) | Fluoride-based: Tetrabutylammonium fluoride (TBAF) in THF. Acid-based: Dilute aqueous or methanolic HCl; Fluorosilicic acid (H₂SiF₆). | To selectively remove the TMS group and restore the original functional group once its protection is no longer needed. | wikipedia.org |

Theoretical and Computational Studies

Quantum Chemical Investigations (e.g., DFT, Hartree-Fock)

Quantum chemical methods are central to understanding the molecular characteristics of 4-Fluoro-3-(trimethylsilyl)pyridine. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common approaches. libretexts.orgsioc-journal.cn DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost in studying substituted pyridines. ias.ac.innih.gov HF theory provides a fundamental, albeit less accurate, starting point by approximating the many-electron wavefunction as a single Slater determinant. libretexts.org

Despite the availability of these powerful computational methods, specific quantum chemical investigations focused solely on this compound are not extensively documented in publicly available scientific literature. Such studies would be invaluable for a detailed understanding of the compound.

Electronic Structure Analysis

An analysis of the electronic structure would reveal how the fluorine and trimethylsilyl (B98337) substituents modulate the electron distribution within the pyridine (B92270) ring. Key aspects of this analysis would include:

Molecular Orbital (MO) Analysis: Investigating the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. ias.ac.in For substituted pyridines, the electron-withdrawing fluorine atom and the electron-donating or sterically influencing trimethylsilyl group would significantly impact these frontier orbitals.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of charge delocalization, hyperconjugative interactions, and the nature of the C-F, C-Si, and C-N bonds. rsc.org It can quantify the electronic effects of the substituents on the pyridine ring's aromaticity and bond strengths. rsc.org

A comprehensive electronic structure analysis for this compound using methods like DFT has not been found in the reviewed literature.

Conformational Analysis and Energetics

The trimethylsilyl group, due to the rotational freedom around the C-Si bond, introduces conformational possibilities. A conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the trimethylsilyl group to map the potential energy surface and identify stable conformers (energy minima) and the transition states that separate them.

Energetics Calculation: Calculating the relative energies of the different conformers to determine the most stable, lowest-energy structure under various conditions. The presence of the adjacent fluorine atom could influence the preferred orientation of the bulky trimethylsilyl group due to steric or electrostatic interactions.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways is a cornerstone of computational chemistry for understanding reaction mechanisms. For this compound, this would involve:

Modeling Reaction Mechanisms: Simulating potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the trimethylsilyl group. The fluorine atom is known to activate the pyridine ring towards certain substitutions, while the silyl (B83357) group can act as a directing group or a site for cleavage. lkouniv.ac.in

Transition State (TS) Searching: Locating the transition state structures for proposed reaction steps. The geometry and energy of the TS are critical for calculating the activation energy barrier, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to confirm that the located TS correctly connects the intended species.

Specific computational models detailing reaction pathways and characterizing transition states for reactions involving this compound have not been identified in the surveyed literature.

Analysis of Bonding and Electron Delocalization

A detailed analysis of the chemical bonds and electron delocalization within this compound would provide fundamental insights into its stability and structure.

Bonding Analysis: The C-Si bond is longer and weaker than a C-C bond and is polarized towards the carbon atom. wikipedia.org Conversely, the C-F bond is strong and highly polarized. Computational methods can quantify bond lengths, bond angles, and bond strengths, such as bond dissociation energies. gelest.com The interaction between the electronegative fluorine and the electropositive silicon, mediated by the pyridine ring, would be a key feature.

While general principles of bonding in organosilicon compounds and fluorinated pyridines are well-established rsc.orgwikipedia.org, a specific, detailed bonding and electron delocalization analysis for this compound is not present in the available literature.

Prediction of Reactivity and Selectivity

A primary goal of computational studies is to predict how a molecule will behave in a chemical reaction.

Reactivity Indices: DFT provides various reactivity descriptors, such as Fukui functions and local softness, which can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. acs.org

Regioselectivity Prediction: In reactions like electrophilic substitution, there are multiple possible positions for an incoming group to attack. Computational modeling of the reaction pathways for different substitution patterns can predict the most likely product, or the regioselectivity. The interplay between the ortho-directing silyl group and the meta-directing (deactivating) fluoro group would create a complex selectivity profile that is ideal for computational prediction.

Authoritative predictions of reactivity and selectivity for this compound based on dedicated computational studies are not currently found in the scientific literature.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

While the synthesis of fluorinated and silylated pyridines is established, dedicated and optimized routes to 4-Fluoro-3-(trimethylsilyl)pyridine are not extensively documented. Future research should focus on developing efficient and scalable synthetic pathways. Key areas of investigation could include:

Late-stage Functionalization: Investigating the direct C-H silylation of 4-fluoropyridine (B1266222) or the fluorination of 3-(trimethylsilyl)pyridine (B92606). This approach would be highly atom-economical.

Convergent Synthesis: Developing methods that construct the pyridine (B92270) ring with the fluoro and silyl (B83357) groups already in place, potentially through multi-component reactions. nih.govresearchgate.netnih.govacs.org

Electrochemical Methods: Exploring electrochemical fluorination or silylation, which can offer mild reaction conditions and unique selectivity. researchgate.net

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Routes to this compound

| Precursor 1 | Precursor 2 | Reaction Type | Potential Catalyst/Reagent | Anticipated Advantages |

|---|---|---|---|---|

| 4-Fluoropyridine | Hexamethyldisilane | C-H Silylation | Transition Metal Catalyst | Atom economy, direct functionalization |

| 3-(Trimethylsilyl)pyridine | N-Fluorodibenzenesulfonimide | Electrophilic Fluorination | Silver or Palladium Catalyst | High regioselectivity potential |

| 4-Amino-3-(trimethylsilyl)pyridine | NaNO2, HF-Pyridine | Balz-Schiemann Reaction | Not applicable | Utilizes common starting materials |

Exploration of Undiscovered Reactivity Modes

The interplay between the fluorine and trimethylsilyl (B98337) substituents offers a rich landscape for exploring novel reactivity. The electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack, while the trimethylsilyl group can act as a leaving group or a handle for further transformations.

Future research should investigate:

Selective Cross-Coupling Reactions: Utilizing the trimethylsilyl group for regioselective cross-coupling reactions (e.g., Hiyama, Suzuki-Miyaura) to introduce diverse functionalities at the 3-position, while potentially leaving the C4-F bond intact for subsequent nucleophilic aromatic substitution (SNAr).

Directed Ortho-Metalation: Exploring the ability of the trimethylsilyl or fluoro group to direct metalation to adjacent positions, enabling further functionalization of the pyridine ring.

Tandem Reactions: Designing one-pot sequences that leverage the distinct reactivity of both the C-F and C-Si bonds.

Table 2 outlines potential unexplored reactions.

Table 2: Exploration of Undiscovered Reactivity

| Reaction Type | Reagent/Catalyst | Position of Reactivity | Potential Product |

|---|---|---|---|

| Hiyama Coupling | Aryl halide, Pd catalyst | C3-Si | 3-Aryl-4-fluoropyridine |

| Nucleophilic Aromatic Substitution | Various nucleophiles | C4-F | 4-Substituted-3-(trimethylsilyl)pyridine |

| Directed C-H Lithiation | n-BuLi/TMEDA | C2 or C5 | Lithiated intermediate for further reaction |

Expansion into Asymmetric Synthesis

Chiral pyridine derivatives are highly valuable as ligands in asymmetric catalysis. acs.orgrsc.org this compound serves as a promising scaffold for the design of novel chiral ligands. The existing functional groups can be elaborated or used to influence the stereochemical outcome of reactions.

Future research could focus on:

Synthesis of Chiral Ligands: Converting the trimethylsilyl group into a coordinating group (e.g., phosphine, oxazoline) or using it to attach a chiral auxiliary. The fluorine atom can modulate the electronic properties of the resulting ligand. rsc.orgresearchgate.net

Asymmetric Transformations: Utilizing the parent compound as a substrate in enantioselective transformations, such as catalytic hydrogenation or addition reactions, to generate chiral pyridine building blocks. researchgate.net

Table 3 presents hypothetical chiral ligands derived from this compound.

Table 3: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Transformation | Potential Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphine | Conversion of TMS to PPh2, attachment of chiral backbone | Transition metal-catalyzed cross-coupling, hydrogenation |

| Chiral Oxazoline | Functionalization at C2 or C5 with a chiral amino alcohol | Lewis acid catalysis, conjugate additions |

Integration with Flow Chemistry and Sustainable Methodologies

Modern chemical synthesis increasingly emphasizes the use of flow chemistry and sustainable practices to enhance safety, efficiency, and environmental compatibility. acs.org The synthesis of this compound could greatly benefit from these approaches.

Future research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule. This would be particularly advantageous for managing potentially exothermic fluorination reactions and for scalable production. acs.org

Green Chemistry Approaches: Utilizing greener solvents, catalysts, and energy sources (e.g., microwave irradiation) to minimize the environmental impact of the synthesis. nih.govresearchgate.netnih.govacs.org

A comparison of a hypothetical batch versus a flow synthesis is provided in Table 4.

Table 4: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited surface area-to-volume ratio, potential for hot spots | Excellent heat transfer, precise temperature control |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, containment of hazardous intermediates |

| Scalability | Difficult to scale, requires process redesign | Scalable by running the system for longer times ("scaling out") |

| Reaction Time | Often longer reaction times | Significantly shorter reaction times due to enhanced mixing and heat transfer |

| Productivity | Lower productivity for a given reactor size | Higher productivity and space-time yield |

Advanced Spectroscopic Characterization

A thorough spectroscopic characterization is crucial for understanding the structure and properties of this compound. While standard techniques are applicable, advanced methods can provide deeper insights.

Future work should aim to:

Obtain High-Resolution NMR Data: Acquire and fully assign 1H, 13C, 19F, and 29Si NMR spectra. The coupling constants between these nuclei will provide valuable structural information. acs.orgacs.orgrsc.orgspectrabase.comresearchgate.netspectrabase.comrsc.orghmdb.cachemicalbook.comhuji.ac.ilfluorine1.ru

Perform Detailed Mass Spectrometric Analysis: Investigate the fragmentation patterns under various ionization conditions to understand the molecule's stability and fragmentation pathways. nih.govrsc.orgnih.gov

Determine the Solid-State Structure: Obtain a single-crystal X-ray diffraction structure to definitively confirm the molecular geometry and to study intermolecular interactions in the solid state. acs.orgresearchgate.netmdpi.commdpi.comresearchgate.net

Table 5 provides predicted NMR data for this compound based on known data for similar compounds.

Table 5: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| 1H | |||

| H-2 | ~8.4-8.6 | d | J(H,F) ≈ 3-5 |

| H-5 | ~7.2-7.4 | dd | J(H,H) ≈ 5-7, J(H,F) ≈ 8-10 |

| H-6 | ~8.3-8.5 | d | J(H,H) ≈ 5-7 |

| Si(CH3)3 | ~0.2-0.4 | s | |

| 13C | |||

| C-2 | ~150-155 | d | J(C,F) ≈ 15-20 |

| C-3 | ~130-135 | d | J(C,F) ≈ 5-10 |

| C-4 | ~160-165 | d | J(C,F) ≈ 240-260 |

| C-5 | ~120-125 | d | J(C,F) ≈ 20-25 |

| C-6 | ~145-150 | d | J(C,F) ≈ 3-5 |

| Si(CH3)3 | ~-1 to -3 | s | |

| 19F | ~-120 to -140 | m |

| 29Si | ~-5 to -10 | d | J(Si,F) ≈ 2-4 |

Q & A

Q. Basic Research Focus

- Moisture Control : Use Schlenk lines or gloveboxes to prevent TMS group hydrolysis, which generates volatile trimethylsilanol .

- Ventilation : Pyridine derivatives may release toxic fumes (e.g., HF under extreme conditions). Conduct reactions in fume hoods with HF scavengers (e.g., CaCO₃) .

- Waste Disposal : Quench residual TMS reagents with ethanol before aqueous disposal to avoid exothermic reactions .

How can computational modeling predict the crystallographic behavior of this compound?

Advanced Research Focus

Crystal packing is influenced by fluorine’s polarity and the TMS group’s hydrophobicity. Strategies include:

- Cambridge Structural Database (CSD) Mining : Compare with TMS-containing pyridines (e.g., 3-(trimethylsilyl)pyridine derivatives) to predict intermolecular interactions .

- Hirshfeld Surface Analysis : Quantify contributions of F···H, Si···H, and π-stacking interactions to lattice energy .

What are the limitations of using this compound in bioorthogonal chemistry?

Intermediate Research Focus

While the TMS group is inert in many biological systems, its large size may hinder diffusion across cell membranes. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.